m-Polyethylene glycol 12 dibenzocyclooctyne is a specialized compound utilized primarily in bioconjugation and bioorthogonal chemistry. It consists of a polyethylene glycol (PEG) chain with a dibenzocyclooctyne (DBCO) functional group, which facilitates click chemistry reactions. This compound is particularly valuable in applications such as drug delivery, protein labeling, and the development of targeted therapeutics due to its hydrophilic properties and ability to form stable covalent bonds with azide-containing molecules.
m-Polyethylene glycol 12 dibenzocyclooctyne is synthesized through chemical processes involving polyethylene glycol and dibenzocyclooctyne derivatives. It is commercially available from various suppliers, including MedChemExpress and BroadPharm, which provide high-purity reagents for research applications .
The synthesis of m-Polyethylene glycol 12 dibenzocyclooctyne typically involves multiple steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
The molecular structure of m-Polyethylene glycol 12 dibenzocyclooctyne features a central polyethylene glycol chain, approximately twelve repeating units long, flanked by a dibenzocyclooctyne moiety at one end. This structure provides both hydrophilicity and reactivity necessary for bioorthogonal reactions.
m-Polyethylene glycol 12 dibenzocyclooctyne primarily participates in two types of chemical reactions:
These reactions typically occur under mild conditions (room temperature) in either aqueous or organic solvents, making them suitable for sensitive biological applications .
The mechanism of action for m-Polyethylene glycol 12 dibenzocyclooctyne centers around its ability to engage in bioorthogonal click chemistry:
This mechanism allows for efficient labeling or modification of proteins, nucleic acids, or other biomolecules, enhancing their functionality or targeting capabilities in therapeutic applications.
m-Polyethylene glycol 12 dibenzocyclooctyne has several scientific uses:
The DBCO moiety in m-PEG12-DBCO enables strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone reaction in bioorthogonal chemistry. This reaction mechanism bypasses the requirement for cytotoxic copper catalysts that can compromise biological integrity and functionality. The ring strain inherent in the DBCO cyclooctyne structure drives the formation of stable triazole linkages with azide-bearing compounds under physiological conditions [1] [3]. This attribute is particularly valuable for conjugating sensitive biomolecules like proteins, antibodies, and live-cell probes where copper exposure would cause denaturation or loss of activity [2].
The PEG12 spacer serves multiple functions: it provides enhanced water solubility to hydrophobic payloads, creates a physicochemical buffer that minimizes steric interference between conjugated entities, and extends the functional reach of the DBCO group for improved reaction kinetics. These properties collectively enable applications ranging from antibody-drug conjugate development to surface functionalization of nanomaterials without compromising biological activity [3] [8].
Table 1: Comparative Analysis of Click Chemistry Approaches
Reaction Parameter | Copper-Catalyzed (CuAAC) | SPAAC with m-PEG12-DBCO |
---|---|---|
Catalyst Requirement | Cu(I) essential | Catalyst-free |
Reaction Rate Constant | ~1 M⁻¹s⁻¹ | ~0.1-1.0 M⁻¹s⁻¹ |
Biocompatibility | Limited (copper toxicity) | High (physiological conditions) |
Byproduct Formation | Significant | Negligible |
Typical Applications | Chemical synthesis | Live-cell labeling, protein conjugation |
The development of m-PEG12-DBCO reflects significant advancements in precision PEGylation technology. Traditional PEGylation methods employed polydisperse PEG chains with varying molecular weights, leading to heterogeneous conjugates with inconsistent pharmacokinetic profiles. The discrete 12-unit PEG spacer (molecular weight: 847 g/mol) in m-PEG12-DBCO provides monodisperse characteristics that yield uniform bioconjugates with predictable biodistribution and clearance properties [5] [8].
This reagent has become integral to PROTAC (PROteolysis TArgeting Chimera) development where it serves as a critical linker component. The hydrophilic PEG spacer connects E3 ubiquitin ligase ligands to target protein binders, creating optimal spatial geometry for proteasomal degradation. The length of the PEG12 chain (~45Å) provides sufficient separation between functional domains while maintaining the conformational flexibility required for ternary complex formation [2] [4]. Additionally, the PEG spacer significantly enhances aqueous solubility of hydrophobic therapeutic compounds, addressing formulation challenges common in drug development pipelines [3] [10].
Beyond PROTACs, m-PEG12-DBCO enables site-specific protein modifications through its reaction with azide-labeled amino acids. This precision targeting overcomes historical challenges with random lysine PEGylation that often impaired protein function. The DBCO-azide reaction's bioorthogonality permits modifications of recombinant proteins in complex biological matrices without purification requirements [5] [8].
Table 2: Molecular Characteristics of m-PEG12-DBCO
Structural Feature | Specification | Functional Significance |
---|---|---|
DBCO Reactivity | Strain-promoted alkyne | Copper-free azide conjugation |
PEG Spacer Length | 12 ethylene oxide units | Optimal distance for biomolecular binding |
Total Molecular Length | 39 atoms (45.0–60.8 Å) | Sufficient spatial separation |
Molecular Weight | 847.00 g/mol (theoretical) | Monodisperse conjugates |
Water Solubility | ≥250 mg/mL in aqueous solutions | Enhanced biocompatibility |
Chemical Formula | C44H66N2O14 | Precise stoichiometric reactions |
The evolution toward discrete PEG reagents like m-PEG12-DBCO represents a paradigm shift from traditional polymerization techniques to controlled, sequence-defined synthesis. This transition enables researchers to engineer bioconjugates with pharmaceutical-grade reproducibility and precisely tuned physicochemical properties, accelerating the translation of bioconjugate therapeutics from laboratory concepts to clinical applications [5] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: